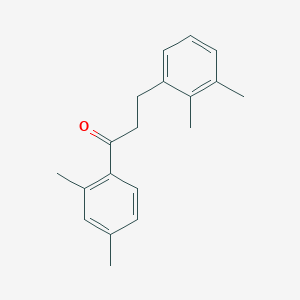

2',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone

Description

Chemical Identity and Nomenclature

2',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone represents a highly specialized member of the propiophenone family, distinguished by its systematic nomenclature that precisely describes its molecular architecture. The compound is officially registered under Chemical Abstracts Service number 898792-74-0, providing unambiguous identification within chemical databases and regulatory frameworks. The International Union of Pure and Applied Chemistry name for this substance is 3-(2,3-dimethylphenyl)-1-(2,4-dimethylphenyl)propan-1-one, which systematically describes the connectivity and substitution pattern of the molecule.

The molecular formula C₁₉H₂₂O encompasses a total of nineteen carbon atoms, twenty-two hydrogen atoms, and one oxygen atom, arranged in a specific three-dimensional configuration that determines the compound's physical and chemical properties. The molecular weight of 266.38 daltons places this compound within the medium-molecular-weight organic compound category, influencing its solubility characteristics and biological interactions. The compound's molecular descriptor language number MFCD03843629 serves as an additional identifier within chemical inventory systems.

Structural analysis reveals that the compound contains two distinct aromatic ring systems, each bearing specific methyl substitution patterns. The first aromatic system features methyl groups at the 2' and 4' positions relative to the carbonyl-bearing carbon, while the second aromatic ring contains methyl substituents at the 2 and 3 positions. This asymmetric substitution pattern creates a unique chemical environment that influences both the compound's reactivity and its physical properties.

Historical Context of Discovery and Development

The development of this compound emerges from the broader historical context of propiophenone derivative research, which has its roots in the fundamental discoveries of aromatic ketone chemistry. The parent compound propiophenone was first synthesized through the pioneering work of Ludwig Claisen, who discovered that α-methoxystyrene forms propiophenone when heated for one hour at 300 degrees Celsius, achieving a yield of 65 percent. This foundational discovery established the methodological framework for subsequent investigations into more complex propiophenone derivatives.

The evolution of propiophenone chemistry has been closely linked to the development of Friedel-Crafts acylation methodology, which provides the primary synthetic route for accessing these compounds. The Friedel-Crafts reaction employs propanoyl chloride and benzene in the presence of aluminum chloride catalyst, establishing the fundamental carbon-carbon bond formation that characterizes propiophenone structures. Industrial-scale production methods have incorporated ketonization reactions of benzoic acid and propionic acid over calcium acetate and alumina catalysts at temperatures ranging from 450 to 550 degrees Celsius.

The specific development of multiply-substituted propiophenone derivatives like this compound represents a more recent advancement in synthetic organic chemistry, driven by the need for specialized synthetic intermediates and research compounds. These developments have been facilitated by improvements in catalyst systems, reaction control methodologies, and purification techniques that enable the precise installation of multiple substituents while maintaining regioselectivity and product purity.

Position in Propiophenone Derivative Classification

This compound occupies a distinctive position within the comprehensive classification system of propiophenone derivatives, representing one of the most structurally complex members of this chemical family. The propiophenone derivatives are classified based on the nature, number, and positioning of substituents on both the aromatic rings and the aliphatic backbone, with this particular compound exemplifying the tetramethyl-substituted subclass.

Within the broader propiophenone family, compounds are typically categorized according to their substitution patterns and functional group modifications. The parent compound propiophenone serves as the foundational structure, characterized by its colorless, sweet-smelling liquid properties and its insolubility in water while maintaining miscibility with organic solvents. From this base structure, derivative families emerge through systematic substitution patterns that modify both physical properties and chemical reactivity.

The tetramethyl-substituted propiophenones, including this compound, represent an advanced class characterized by enhanced lipophilicity and modified electronic properties resulting from the electron-donating nature of the methyl substituents. These compounds demonstrate increased molecular complexity compared to simpler derivatives such as 4-methylpropiophenone or monomethyl-substituted variants. The positioning of substituents in both aromatic rings creates unique steric and electronic environments that distinguish this compound from other propiophenone derivatives.

Comparative analysis with related compounds reveals the systematic relationships within this chemical family. For instance, compounds such as 2',4'-dimethyl-3-(2,4-dimethylphenyl)propiophenone and 2',3'-dimethyl-3-(2,4-dimethylphenyl)propiophenone share structural similarities but differ in specific substitution patterns, creating distinct chemical and physical properties. This systematic variation enables researchers to investigate structure-activity relationships and optimize compound properties for specific applications.

Structural Isomerism Among Dimethylphenyl Propiophenones

The phenomenon of structural isomerism within the dimethylphenyl propiophenone family demonstrates the remarkable diversity achievable through systematic variation of methyl group positioning on aromatic ring systems. This compound exemplifies this complexity through its specific isomeric relationship with other tetramethyl-substituted propiophenone derivatives, each possessing distinct chemical and physical properties despite sharing identical molecular formulas.

Detailed examination of the isomeric landscape reveals multiple structural variants that differ in methyl group positioning. The compound 2',4'-dimethyl-3-(2,4-dimethylphenyl)propiophenone, with Chemical Abstracts Service number 898794-05-3, represents a positional isomer where the second aromatic ring bears methyl substituents at the 2 and 4 positions rather than the 2 and 3 positions. This subtle structural modification results in measurable differences in physical properties, including melting point, solubility characteristics, and spectroscopic signatures.

Similarly, the isomer 2',3'-dimethyl-3-(2,4-dimethylphenyl)propiophenone, assigned Chemical Abstracts Service number 898794-02-0, demonstrates how repositioning methyl groups on the first aromatic ring from the 2',4' pattern to the 2',3' pattern creates another distinct molecular entity. These positional variations influence both the steric environment around the carbonyl functional group and the overall molecular geometry, affecting intermolecular interactions and chemical reactivity.

The compound 2',4'-dimethyl-3-(3,4-dimethylphenyl)propiophenone, bearing Chemical Abstracts Service number 898779-35-6, illustrates yet another isomeric possibility where the second aromatic ring contains methyl substituents at the 3 and 4 positions. This particular substitution pattern creates a unique electronic environment that influences both the compound's spectroscopic properties and its potential participation in chemical reactions.

Table 1: Structural Isomers of Tetramethyl-Substituted Propiophenones

| Compound Name | CAS Number | First Ring Substitution | Second Ring Substitution | Molecular Weight |

|---|---|---|---|---|

| This compound | 898792-74-0 | 2',4' | 2,3 | 266.38 |

| 2',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone | 898794-05-3 | 2',4' | 2,4 | 266.4 |

| 2',3'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone | 898794-02-0 | 2',3' | 2,4 | 266.4 |

| 2',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone | 898779-35-6 | 2',4' | 3,4 | 266.4 |

Significance in Organic Chemistry Research

The research significance of this compound extends far beyond its individual molecular properties, encompassing fundamental contributions to understanding aromatic ketone chemistry, structure-activity relationships, and synthetic methodology development. This compound serves as a valuable model system for investigating the effects of multiple substitution patterns on molecular behavior, providing insights that advance both theoretical understanding and practical applications in organic synthesis.

Contemporary research applications of this compound center on its utility as a building block for more complex molecular architectures. The compound's participation in Friedel-Crafts acylation reactions demonstrates the fundamental synthetic transformations possible with multiply-substituted aromatic ketones. These reactions proceed through acylium ion intermediates that attack aromatic ring systems, leading to carbon-carbon bond formation and structural elaboration. The presence of multiple methyl substituents influences both the reactivity patterns and the regioselectivity of these transformations.

Advanced synthetic applications include the compound's role in heterocycle formation reactions, where it serves as a precursor for the synthesis of various nitrogen-containing and oxygen-containing ring systems. The compound's reactivity toward nucleophilic addition reactions enables the construction of pyrazoles, oxazoles, and thiazoles, which represent important pharmacophoric elements in medicinal chemistry. These transformations typically proceed through initial nucleophilic attack at the carbonyl carbon, followed by cyclization reactions that incorporate the aromatic substituents into the final heterocyclic products.

The compound's significance extends to photochemical research applications, where its structural similarity to known photoinitiators suggests potential utility in polymer chemistry and materials science. Research into related propiophenone derivatives has demonstrated their effectiveness as photoinitiators in various polymerization processes, with the specific substitution patterns influencing both the initiation efficiency and the spectroscopic properties of the resulting systems. The unique substitution pattern of this compound provides opportunities for investigating structure-property relationships in photochemical applications.

Structure-activity relationship studies utilizing this compound contribute to fundamental understanding of how molecular architecture influences chemical and biological properties. The systematic variation of methyl group positioning enables researchers to correlate structural features with observed activities, providing insights that guide the design of new compounds with optimized properties. These investigations typically employ computational chemistry methods combined with experimental validation to establish quantitative relationships between structure and function.

Table 2: Research Applications and Methodological Approaches

Properties

IUPAC Name |

3-(2,3-dimethylphenyl)-1-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-8-10-18(15(3)12-13)19(20)11-9-17-7-5-6-14(2)16(17)4/h5-8,10,12H,9,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWHZWAOPNKVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCC2=CC=CC(=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644632 | |

| Record name | 3-(2,3-Dimethylphenyl)-1-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-74-0 | |

| Record name | 1-Propanone, 3-(2,3-dimethylphenyl)-1-(2,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3-Dimethylphenyl)-1-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:

- The acyl chloride reacts with the Lewis acid to form a highly reactive acylium ion.

- The acylium ion then attacks the aromatic ring, leading to the formation of the acylated product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

- Intermediate for Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization to create derivatives with varied properties.

Biology

- Biological Activity : Studies have indicated that 2',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone exhibits potential biological activities. It is being investigated for its interactions with various biomolecules, particularly in the context of enzyme inhibition and receptor modulation.

Medicine

- Therapeutic Properties : Research has focused on the compound's potential therapeutic applications, including anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit specific pathways involved in tumor growth and inflammation.

Data Table of Applications

| Application Area | Description | Example Studies |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Used to synthesize complex organic compounds |

| Biology | Potential biological activity | Studies on enzyme inhibition and receptor interaction |

| Medicine | Investigated for therapeutic uses | Anti-inflammatory and anticancer activity studies |

A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Synthesis and Functionalization

In a recent synthetic chemistry study, researchers successfully modified the compound to enhance its solubility and bioactivity. The modified derivatives showed improved interactions with target enzymes involved in metabolic pathways relevant to cancer progression.

Mechanism of Action

The mechanism of action of 2’,4’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Positional Isomerism

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

*Estimated based on structural similarity to analogs with reported LogP values.

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The dichloro derivative (LogP = 5.42) exhibits higher lipophilicity compared to methyl-substituted analogs (LogP ~4.2–4.5), likely due to chlorine's electron-withdrawing nature and increased molecular weight .

- Positional Effects: Methyl groups at the 2',4' positions (target compound) vs. 3',4' () or 2',6' () alter steric hindrance and electronic distribution, impacting reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions .

- Synthetic Accessibility: Methyl-substituted analogs may be synthesized via SN2 propargylation (as in ), whereas chloro-substituted variants might require harsher conditions (e.g., Friedel-Crafts acylation with chlorinated precursors) .

Biological Activity

Introduction

2',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is a compound of interest in various fields of chemistry and biology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula: CHO

- Molecular Weight: 242.31 g/mol

Its structure features a propiophenone backbone with two methyl groups at the 2' and 4' positions, and a dimethylphenyl group at the 3-position. This configuration may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as an electrophile, facilitating the formation of new chemical bonds. The compound's interactions can lead to significant biochemical effects through:

- Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.

- Receptor Modulation: The compound could modulate receptor activity, influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that derivatives of propiophenones exhibit antimicrobial activity. For instance, studies have shown that structurally similar compounds possess significant antibacterial properties against various strains of bacteria . The exact mechanisms are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antioxidant Activity

Antioxidant properties have been observed in related compounds, suggesting that this compound may also exhibit similar activities. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells .

Cytotoxic Effects

Cytotoxicity studies reveal that certain derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar structures have been tested against various cancer cell models, showing promising results in inhibiting cell proliferation . This suggests potential therapeutic applications in oncology.

Case Studies

-

Study on Antibacterial Activity :

- Objective: To evaluate the antibacterial efficacy of various propiophenone derivatives.

- Findings: The study found that compounds with similar structural features exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

- Conclusion: The structure-activity relationship indicated that the presence of methyl groups enhances antibacterial potency .

-

Cytotoxicity Assessment :

- Objective: To assess the cytotoxic effects on human cancer cell lines.

- Findings: A derivative demonstrated IC50 values in the micromolar range against several cancer types, indicating strong cytotoxic potential.

- Conclusion: This supports further investigation into its use as a chemotherapeutic agent .

Data Summary

Q & A

Q. What are the common synthetic routes for preparing 2',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example, electrophilic attack of acyl chlorides on substituted benzene rings under Lewis acid catalysis (e.g., AlCl₃) can introduce the propiophenone backbone. Optimizing stoichiometry, temperature (e.g., 80–120°C), and solvent polarity (e.g., dichloromethane or toluene) improves yield . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity. Monitor reaction progress using TLC and confirm final structure via NMR and mass spectrometry .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C): Assign peaks based on substituent effects (e.g., methyl groups at 2',4' positions and dimethylphenyl moiety show distinct splitting patterns) .

- HPLC/GC-MS: Compare retention times with standards and assess purity (>95% recommended for research use) .

- Elemental Analysis: Validate empirical formula (C₁₉H₂₂O) by matching calculated vs. observed C/H/O percentages.

Advanced Research Questions

Q. How can discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data (NMR, IR) be resolved?

Methodological Answer: Discrepancies often arise from solvation effects or conformational flexibility.

- DFT Optimization: Use software (e.g., Gaussian) to model solvent environments (PCM model) and compare Boltzmann-weighted spectra with experimental data .

- Variable-Temperature NMR: Probe dynamic effects (e.g., restricted rotation) by acquiring spectra at 25°C and −40°C to resolve splitting ambiguities .

- X-ray Crystallography: Resolve absolute configuration and compare bond lengths/angles with computational models .

Q. What experimental strategies are recommended for stability studies under varying pH, temperature, and light exposure?

Methodological Answer: Design accelerated degradation studies:

Store samples in amber vials at −20°C under inert gas to prevent hydrolysis/oxidation .

Q. How can X-ray crystallography and NMR spectroscopy be integrated to resolve structural ambiguities in derivatives?

Methodological Answer:

- X-ray Crystallography: Determine crystal packing and steric effects influencing substituent orientation (e.g., dihedral angles between dimethylphenyl and propiophenone groups) .

- NOESY NMR: Identify through-space interactions to validate crystallographic data in solution (e.g., proximity of methyl groups) .

- Dynamic NMR: Quantify rotational barriers (e.g., around the propiophenone carbonyl) to correlate solid-state and solution-phase conformations .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel synthetic pathways?

Methodological Answer:

- DFT Calculations: Compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction media (e.g., polar aprotic solvents for SNAr reactions) .

- Docking Studies: For pharmacological applications, model interactions with target enzymes using AutoDock Vina .

Q. How should researchers address contradictory bioactivity data across different assay systems?

Methodological Answer:

- Dose-Response Curves: Normalize data to positive controls (e.g., IC₅₀ values) and account for solvent effects (DMSO tolerance <1%) .

- Cell Line Validation: Use isogenic models (e.g., HEK293 vs. HeLa) to assess cell-specific uptake/metabolism .

- Metabolite Profiling: Identify active/inactive metabolites via LC-MS to explain potency variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.